molecular formula C10H14N2O B2384383 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 2164047-61-2

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol

Cat. No. B2384383
CAS RN: 2164047-61-2
M. Wt: 178.235
InChI Key: GULNSKMJZJYYIC-UHFFFAOYSA-N
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Description

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol, also known as P4C, is a cyclobutane-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. P4C is a chiral compound with two enantiomers, (R)-P4C and (S)-P4C, which exhibit different pharmacological properties.

Scientific Research Applications

Synthesis of Cyclic γ-Aminobutyric Acid Analogues A study explored the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing a combination of intermolecular [2+2]-photocycloaddition and fragmentation of the resulting cyclobutane moiety. This approach underlines the utility of cyclobutane derivatives in synthesizing complex molecules with potential biological activity (Petz et al., 2019).

DNA Repair and Photolyase Activity Research into the structure and function of DNA photolyase, an enzyme that repairs DNA by breaking the cyclobutane ring of pyrimidine dimers induced by UV radiation, showcases the importance of understanding cyclobutane dynamics in biological systems. This enzyme's action emphasizes cyclobutane's role in biological repair mechanisms (Sancar, 1994).

Cyclobutane as a Scaffold in Synthetic Chemistry The synthesis and evaluation of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts as inhibitors of a β-galactofuranosidase from Penicillium fellutanum indicate cyclobutane's versatility as a scaffold in producing biologically active compounds. Although these compounds showed negligible inhibitory activity, the study exemplifies cyclobutane's utility in creating diverse molecular architectures (Oliveira Udry et al., 2016).

Photocycloaddition Reactions A coordination polymer's synthesis, which undergoes a [2+2] photocycloaddition reaction under UV light, leading to a single-crystal-to-single-crystal transformation, highlights cyclobutane's potential in materials science. The resultant coordination polymer demonstrates selective luminescence sensing and dye absorption properties, suggesting applications in sensing and filtration technologies (Hu et al., 2015).

Cyclobutane in Peptide Nucleic Acid Homologues The hybridization properties of pyrrolidinyl peptide nucleic acid with a cyclobutane derivative highlight the impact of ring size on molecular interactions, particularly in nucleic acid analogues. This study indicates cyclobutane derivatives can significantly influence the thermal stability and specificity of these hybrid molecules, suggesting potential applications in genetic engineering and molecular diagnostics (Mansawat et al., 2012).

properties

IUPAC Name

2-(pyridin-4-ylmethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-2-1-9(10)12-7-8-3-5-11-6-4-8/h3-6,9-10,12-13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNSKMJZJYYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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